molecular formula C12H16N2O3 B8717801 6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 897949-51-8

6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B8717801
CAS-Nummer: 897949-51-8
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: ZKMSAPYUGAWUGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

897949-51-8

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

6-amino-4-(3-methoxypropyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H16N2O3/c1-16-6-2-5-14-10-7-9(13)3-4-11(10)17-8-12(14)15/h3-4,7H,2,5-6,8,13H2,1H3

InChI-Schlüssel

ZKMSAPYUGAWUGJ-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C(=O)COC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Name
COCCCN1C(=O)COc2ccc([N+](=O)[O-])cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

At room temperature, an ethanolic solution (1100 mL) of 4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one (91.0 g, 0.34 mol) is treated with 6N HCl (170 mL, 1.02 mol of HCl) and powdered Fe (57.0 g, 1.02 mol), heated to 70° C., stirred for 15 h, cooled to 0° C., treated with 6N NaOH (250 mL), and filtered on a celite pad. The filtrate is diluted with CH2Cl2 (1000 mL), and the aq. layer is separated. The org. layer is washed with brine (2×300 mL), dried (Na2SO4), and evaporated to give 6-amino-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one as light brown solid.
Name
4-(3-methoxypropyl)-6-nitro-4H-benzo[1,4]oxazin-3-one
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-nitro-4H-benzo[1,4]oxazin-3-one (5 g, 25.8 mmol) and NaH (˜60% moistened with oil, 911 mg, ˜23 mmol) in DMA (30 ml) is stirred at 5° C. for 30 min. Toluene-4-sulfonic acid 3-methoxy-propyl ester (6.87 g, 28.1 mmol) in DMA (10 ml) is added, followed by potassium iodide (4.67 g, 28.1 mmol). The ice-bath is removed and the mixture stirred for 3 h at 60° C. The solvent is distilled off in vacuo and the residue partitioned between H2O and ethyl acetate. The organic layer is dried (Na2SO4) and the solvent evaporated. Part of the crude product (5 g, 18.8 mmol) is dissolved in a mixture of acetic acid (50 ml) and ethyl acetate (50 ml). The solution is added dropwise to a suspension of Fe powder (6 g, 107 mmol) in 5% aqueous acetic acid (50 ml). The resultant mixture is kept at 70° C. for 5 h. After cooling to RT, the Fe powder is filtered off, and the filtrate diluted with H2O. The aqueous layer is extracted with ethyl acetate. The organic layer is washed with NaHCO3 solution, dried (Na2SO4) and evaporated. The residue is purified by column chromatography (SiO2, CH2Cl2/CH3OH 100:0-80:20) to afford 6-amino-4-(3-methoxy-propyl)-4H-benzo[1,4]oxazin-3-one as a dark brown oil. MS: 237.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 2.66 min. Part of this intermediate (1 g, 4.2 mmol) is diluted with methanol (15 ml). Acetaldehyde (166 μl, 2.94 mmol), acetic acid (480 μl, 8.4 mmol) and NaBH3CN (396 mg, 6.3 mmol) are added. The mixture is stirred for 1.5 h at RT, quenched with 5% KHSO4 solution and extracted with ethyl acetate. The organic layer is washed with NaHCO3 solution and brine, dried over Na2SO4 and evaporated in vacuo. Purification of the product by column chromatography (SiO2, CH2Cl2/CH3OH) affords the title compound as a purple oil. MS: 265.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 3.41 min
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
911 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.87 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.